5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chloro group, a methoxy group, and a nitrobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of 2-amino-6-nitrobenzothiazole, which is then reacted with 5-chloro-2-methoxybenzoic acid. The reaction conditions often involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality material.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Reduction: Formation of 5-chloro-2-methoxy-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.
Oxidation: Formation of 5-chloro-2-hydroxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide.
Scientific Research Applications
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrobenzothiazole moiety can interact with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound may also undergo redox reactions within cells, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-aminobenzothiazol-6-yl)benzamide
- 5-chloro-2-methoxy-N-(4-nitrobenzothiazol-2-yl)benzamide
- 5-chloro-2-methoxy-N-(6-sulfamoylbenzothiazol-2-yl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H10ClN3O4S |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-12-5-2-8(16)6-10(12)14(20)18-15-17-11-4-3-9(19(21)22)7-13(11)24-15/h2-7H,1H3,(H,17,18,20) |
InChI Key |
NBNXTBYCPJUMGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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